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Compound of Interest

Compound Name:
beta-Chloro-L-alanine

hydroxylamine

CAS No.: 163682-35-7

Cat. No.: B555690 Get Quote

Executive Summary & Compound Identity
-Chloro-L-alanine hydroxylamine (CAS: 163682-35-7) is a synthetic amino acid derivative
where the carboxylic acid moiety of

-chloro-L-alanine is converted into a hydroxamic acid functionality.[1] This modification alters its
pharmacokinetics and binding affinity, often enhancing its utility as a "suicide substrate" or
transition-state analogue for pyridoxal 5'-phosphate (PLP)-dependent enzymes (e.g., alanine
racemase, serine palmitoyltransferase).

For drug development professionals, the analytical challenge lies in distinguishing this

hydroxamate derivative from its hydrolysis product (

-chloro-L-alanine acid) and verifying the integrity of the labile C-Cl bond.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b555690?utm_src=pdf-interest
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8446884.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name (2R)-2-amino-3-chloro-N-hydroxypropanamide

Molecular Formula

Molecular Weight 138.55 g/mol

Key Functionality -Chlorine (leaving group), Hydroxamate (metal

chelator/warhead)

Solubility
Soluble in Water, DMSO, Methanol; slightly

soluble in Ethanol.[1]

Spectroscopic Profiling: The Core Analysis
To validate the identity and purity of

-Chloro-L-alanine hydroxylamine, a multi-modal spectroscopic approach is required. The
following sections detail the expected signals and the causality behind them.

A. Mass Spectrometry (MS): The Chlorine Fingerprint
Mass spectrometry provides the most immediate confirmation of the halogenated structure.

Isotopic Pattern (The "3:1" Rule): The presence of a single chlorine atom dictates a distinct

isotopic envelope. You must observe a molecular ion cluster where the intensity of the M+2

peak (

) is approximately 33% of the M peak (

).

Target Ion (

): 139.03 m/z (monoisotopic,

).

Isotope Ion (
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): 141.03 m/z.

Fragmentation Logic:

Loss of Hydroxylamine: A neutral loss of 33 Da (

) or 32 Da (

) suggests the hydroxamate headgroup is intact.

Loss of HCl: A characteristic loss of 36/38 Da indicates the elimination of the

-chlorine, often forming a dehydro-alanine intermediate species in the gas phase.

B. Nuclear Magnetic Resonance (NMR): Structural Proof
NMR is the only method capable of definitively distinguishing the hydroxamate form from the

free acid or ester contaminants.

Solvent Choice: Use DMSO-

rather than

. In

, the labile hydroxamate protons (

) exchange rapidly and disappear. In DMSO-

, these protons are often visible, providing direct evidence of the functional group.

Predicted

H-NMR Data (DMSO-

, 400 MHz)
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Position

Chemical Shift
(

)

Multiplicity Integration
Mechanistic
Insight

Hydroxamate -

NH
10.5 - 11.2 ppm Broad Singlet 1H

Confirms -

CONHOH

structure.

Disappears with

shake.

Hydroxamate -

OH
8.8 - 9.5 ppm Broad Singlet 1H

Highly

deshielded;

distinct from

carboxylic acid

protons (usually

>12 ppm).

-CH 3.9 - 4.2 ppm Triplet/dd 1H

Deshielded by

the electron-

withdrawing N

and carbonyl.

-CH 3.8 - 4.0 ppm Multiplet 2H

The Cl atom

deshields these

protons

significantly

compared to

Alanine (

1.4 ppm).

Amine -NH 8.0 - 8.5 ppm Broad 2-3H

Position varies

with salt form

(e.g., HCl salt

shifts downfield).

C-NMR Signatures
Carbonyl (C=O):
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165-168 ppm. (Note: Hydroxamate carbonyls typically appear upfield relative to carboxylic
acids/esters).

-Carbon:

53-55 ppm.

-Carbon (

-Cl):

42-45 ppm. The chlorine substitution causes a significant downfield shift compared to the
methyl of alanine.

C. Infrared Spectroscopy (FT-IR)
IR is used for rapid "fingerprinting" of the solid state material.

Hydroxamate Carbonyl (Amide I): 1640–1690 cm

. This is often split or broader than a simple amide due to hydrogen bonding.

N-O Stretch: A weak but diagnostic band around 900–1000 cm

.

C-Cl Stretch: 600–800 cm

(often obscured in fingerprint region but critical for confirmation).

Experimental Protocols
The following protocols are designed to minimize hydrolysis of the hydroxamate group during

analysis.

Protocol 1: Sample Preparation for NMR
Objective: Prevent hydrolysis and exchange of labile protons.

Dry: Ensure the sample is lyophilized. Moisture catalyzes the hydrolysis of hydroxamates to

carboxylic acids.
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Solvent: Use high-purity DMSO-

(99.9% D) stored over molecular sieves.

Dissolution: Dissolve 5–10 mg of

-Chloro-L-alanine hydroxylamine in 0.6 mL DMSO-

.

Acquisition: Run the spectrum immediately. If the "Hydroxamate -NH" peak is absent, the

sample may have degraded to the acid form.

Protocol 2: Purity Assessment via HPLC-UV
Objective: Quantify the ratio of Hydroxamate (Active) vs. Acid (Degradant).

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

Mobile Phase:

A: 0.1% Trifluoroacetic acid (TFA) in Water.

B: 0.1% TFA in Acetonitrile.

Gradient: 0% B to 10% B over 15 minutes (highly polar compound requires low organic).

Detection: 210 nm (Amide bond absorption).

Iron(III) Test (Qualitative): Add 1%

to an aqueous solution of the sample. A deep red/violet color confirms the presence of the
hydroxamate group (formation of ferroxamic acid complex). The free acid will not change
color.

Mechanistic Visualization
The following diagrams illustrate the analytical workflow and the compound's interaction logic.

Diagram 1: Spectroscopic Validation Workflow
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Caption: Workflow for distinguishing

-Chloro-L-alanine hydroxylamine from its hydrolytic degradants.

Diagram 2: Mechanism of Action (Suicide Inhibition)
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This diagram depicts why the

-chloro and hydroxylamine groups are critical. The compound acts as a suicide substrate,
reacting with the PLP cofactor in enzymes like Alanine Racemase.

β-Cl-Ala-NHOH

External Aldimine
(Schiff Base)

Binds Active Site

Enzyme-PLP
(Active Form)

β-Elimination of HClCatalytic Step Aminoacrylate
Intermediate

-HCl Covalent Adduct
(Irreversible Inhibition)

Nucleophilic Attack
by Enzyme Lysine

Click to download full resolution via product page

Caption: The "Suicide Substrate" pathway. The

-chlorine acts as a leaving group, generating a reactive electrophile that covalently modifies the
enzyme.
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Disclaimer: This guide is intended for research purposes.
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-Chloro-L-alanine hydroxylamine is a potent chemical agent; all handling must occur under
strict safety protocols (fume hood, PPE) due to potential toxicity and alkylating activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. H-BETA-CHLORO-ALA-NHOH | 163682-35-7 [chemicalbook.com]

2. scbt.com [scbt.com]

3. beta-Chloro-L-alanine hydroxylamine [biogen.es]

4. iris.univr.it [iris.univr.it]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of -Chloro-L-
alanine Hydroxylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555690#spectroscopic-analysis-of-beta-chloro-l-
alanine-hydroxylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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